molecular formula C12H21N5O2 B12834812 (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone CAS No. 1204297-17-5

(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone

Cat. No.: B12834812
CAS No.: 1204297-17-5
M. Wt: 267.33 g/mol
InChI Key: IECQNWIIANKLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone typically involves the reaction of 2-aminoethylpiperazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted piperazine or pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a ligand in binding studies to investigate interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Aminoethyl)piperazin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone: Similar structure but lacks the methoxy group.

    (4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1H-pyrazol-4-yl)methanone: Similar structure but lacks the methyl group.

Uniqueness

(4-(2-Aminoethyl)piperazin-1-yl)(3-methoxy-1-methyl-1h-pyrazol-4-yl)methanone is unique due to the presence of both methoxy and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1204297-17-5

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C12H21N5O2/c1-15-9-10(11(14-15)19-2)12(18)17-7-5-16(4-3-13)6-8-17/h9H,3-8,13H2,1-2H3

InChI Key

IECQNWIIANKLRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.